molecular formula C11H13FO2 B7997590 3-Fluoro-4-(propoxymethyl)benzaldehyde

3-Fluoro-4-(propoxymethyl)benzaldehyde

Cat. No.: B7997590
M. Wt: 196.22 g/mol
InChI Key: ZEVVZPAMOGBOCN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(propoxymethyl)benzaldehyde: is an organic compound with the molecular formula C11H13FO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a propoxymethyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(propoxymethyl)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluorobenzaldehyde.

    Alkylation: The 3-fluorobenzaldehyde undergoes alkylation with propoxymethyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(propoxymethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products:

    Oxidation: 3-Fluoro-4-(propoxymethyl)benzoic acid.

    Reduction: 3-Fluoro-4-(propoxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(propoxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drug candidates with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(propoxymethyl)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The fluorine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to biological targets. The propoxymethyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

    3-Fluoro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxymethyl group.

    4-Fluorobenzaldehyde: Lacks the propoxymethyl group, making it less complex.

    3-Fluoro-4-hydroxybenzaldehyde: Contains a hydroxy group instead of a propoxymethyl group.

Uniqueness: 3-Fluoro-4-(propoxymethyl)benzaldehyde is unique due to the presence of both a fluorine atom and a propoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-fluoro-4-(propoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-2-5-14-8-10-4-3-9(7-13)6-11(10)12/h3-4,6-7H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVZPAMOGBOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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